molecular formula C22H22N2O3S B2871122 9-ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 872207-62-0

9-ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2871122
CAS No.: 872207-62-0
M. Wt: 394.49
InChI Key: SLGSFCKTQJRWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused chromene-pyrimidine core. Key structural features include:

  • Ethylsulfanyl group at position 4, which may influence electronic properties and binding interactions.
  • 4-Methoxyphenyl substituent at position 2, providing steric bulk and electron-donating effects.

The compound’s molecular weight is 483.6 g/mol, with a computed XLogP3 value of 6.2, indicating high lipophilicity. Its topological polar surface area (98.6 Ų) suggests moderate solubility in polar solvents .

Properties

IUPAC Name

9-ethoxy-4-ethylsulfanyl-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-4-26-18-8-6-7-15-13-17-21(27-19(15)18)23-20(24-22(17)28-5-2)14-9-11-16(25-3)12-10-14/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGSFCKTQJRWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related chromeno-pyrimidine derivatives is presented below:

Compound Name / Substituents Molecular Weight (g/mol) XLogP3 Key Substituents Biological Activity (Cell Lines/Assays) Reference
Target Compound : 9-ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine 483.6 6.2 Ethoxy (C9), Ethylsulfanyl (C4), 4-Methoxyphenyl (C2) Not reported (analogs show anticancer activity)
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 483.6 6.2 Ethoxy (C9), Phenyl (C2), Acetamide-linked sulfanyl (C4) Anticancer (MCF-7, HCT-116, HepG-2)
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine ~550 (estimated) ~5.8 Chlorophenyl, Hydrazinyl (C4), Benzylidene (C9) Antimicrobial, Antioxidant
6'-Hydroxy-4-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine (Halawa et al., 2017) ~400 (estimated) ~4.5 Hydroxy (C6'), 4-Methoxyphenyl (C4) Cytotoxic (IC₅₀: 2.1–8.7 μM against MCF-7, HCT-116)

Key Observations :

Substituent Effects on Lipophilicity :

  • The target compound’s ethylsulfanyl and ethoxy groups increase lipophilicity (XLogP3 = 6.2) compared to analogs with polar groups (e.g., hydroxy: XLogP3 ~4.5). This enhances membrane permeability but may reduce aqueous solubility .
  • Chlorophenyl/hydrazinyl derivatives (e.g., ) exhibit lower XLogP3 values (~5.8) due to polar hydrazine and chlorine substituents .

Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) achieve higher yields (87–91%) compared to methoxyphenyl analogs (43–47%), suggesting electron-deficient aryl groups facilitate cyclization .

Biological Activity Trends :

  • Anticancer Activity : 4-Methoxyphenyl at position 2 (target compound) correlates with moderate cytotoxicity in analogs (IC₅₀: 2.1–8.7 μM), while chlorophenyl substituents (e.g., 15c in ) show enhanced activity due to stronger electron-withdrawing effects .
  • Antimicrobial Activity : Hydrazinyl derivatives (e.g., 8a-c in ) exhibit broad-spectrum antibacterial effects, likely due to hydrogen-bonding interactions with microbial enzymes .

Structure-Activity Relationship (SAR) Insights
  • Position 2 : 4-Methoxyphenyl substituents enhance DNA intercalation or topoisomerase inhibition, as seen in Halawa et al. (2017). Replacement with phenyl () reduces potency, indicating methoxy’s critical role .
  • Position 4: Ethylsulfanyl groups may act as hydrogen-bond acceptors, unlike hydrazinyl () or hydroxy groups (), which act as donors. This difference could modulate target selectivity .
  • Position 9 : Ethoxy groups improve metabolic stability compared to benzylidene () or hydroxy substituents, which are prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.